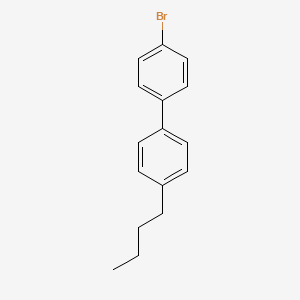

1-(3-溴丙基)-4-氟苯

描述

The compound 1-(3-Bromopropyl)-4-fluorobenzene is a halogenated aromatic molecule that contains both bromine and fluorine substituents. This molecule is of interest due to its potential applications in various chemical syntheses, including the preparation of heterocyclic compounds and as a precursor for further functionalization through cross-coupling reactions.

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds has been explored through various methods. For instance, an efficient two-step synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes has been reported, involving a Br/Li exchange followed by a reaction with alkyl isothiocyanates . Additionally, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene via nucleophilic aromatic substitution reactions has been examined, with one method achieving a radiochemical yield of 65% within 10 minutes . These studies demonstrate the feasibility of synthesizing bromo-fluorobenzene derivatives through various synthetic routes.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene have been investigated using FT-IR, FT-Raman, and UV spectroscopy, supported by DFT calculations . These studies provide insights into the influence of halogen atoms on the geometry and vibrational modes of the benzene ring. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have also been characterized, indicating that charge transfer occurs within the molecule .

Chemical Reactions Analysis

The reactivity of bromo-fluorobenzene derivatives in chemical reactions has been explored in various contexts. For example, 1-bromo-4-[18F]fluorobenzene has been used in palladium-promoted cross-coupling reactions with organostannanes, highlighting its utility in introducing fluorophenyl structures into complex molecules . Additionally, carbonylative transformations of 1-bromo-2-fluorobenzenes with different nucleophiles have been systematically studied, resulting in the formation of six-membered heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives are influenced by the presence of halogen atoms. The thermodynamic properties, such as standard heat capacities, entropies, enthalpy changes, and their correlations with temperature, have been calculated for 1-bromo-3-fluorobenzene, providing valuable data for future developments . The photodissociation of 1-bromo-4-fluorobenzene has been studied using photofragment translational spectroscopy, revealing the energy distribution of photofragments and the substitution effect of the fluorine atom .

科学研究应用

Photofragment Translational Spectroscopy

1-(3-Bromopropyl)-4-fluorobenzene and related compounds have been studied using photofragment translational spectroscopy (PTS) to understand the photodissociation mechanisms at the molecular level. For instance, the study of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm revealed insights into the translational energy distributions and the substitution effect of the fluorine atom (Xi-Bin Gu et al., 2001).

Electrochemical Fluorination

The electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, has been explored to understand the formation mechanisms of various fluorinated compounds. This research contributes to the development of novel methods for synthesizing fluorinated aromatic compounds (Hirohide Horio et al., 1996).

Synthesis of No-Carrier-Added Compounds

Studies have focused on the synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, which is important for 18F-arylation reactions in radiopharmaceuticals. Different methods for its preparation using nucleophilic aromatic substitution reactions have been compared, highlighting the utility of these compounds in medical applications (J. Ermert et al., 2004).

Crystal Structure Studies

Research on C−H···F interactions in the crystal structures of fluorobenzenes, including 1,4-difluorobenzene, provides insights into the weak acceptor capabilities of the C−F group. This information is crucial for understanding intermolecular interactions in crystalline structures (V. R. Thalladi et al., 1998).

NMR Spectroscopy and Computational Modeling

The use of NMR spectroscopy and computational modeling has been applied to study the chemoselectivity in the formation of Grignard reagents from compounds like 1-bromo-4-fluorobenzene. This research aids in understanding the reactivity of such compounds in organic synthesis (S. Hein et al., 2015).

Cross-Coupling Reactions

1-(3-Bromopropyl)-4-fluorobenzene and related compounds have been used in palladium-promoted cross-coupling reactions with organostannanes. These reactions are significant for the introduction of fluorophenyl structures into complex molecules, which has applications in organic and medicinal chemistry (T. Forngren et al., 1998).

安全和危害

This would involve detailing any safety precautions that need to be taken when handling the compound, as well as any potential hazards it might pose.

未来方向

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.

For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound in mind or if “1-(3-Bromopropyl)-4-fluorobenzene” is known by a different name, please provide that information and I’d be happy to help further.

属性

IUPAC Name |

1-(3-bromopropyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVWLBZEYMAAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563432 | |

| Record name | 1-(3-Bromopropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)-4-fluorobenzene | |

CAS RN |

24484-55-7 | |

| Record name | 1-(3-Bromopropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)